2,6-Dibromo-4-(6-methyl-1,3-benzoxazol-2-yl)aniline
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Overview
Description
2,6-Dibromo-4-(6-methyl-1,3-benzoxazol-2-yl)aniline is a chemical compound with the molecular formula C14H10Br2N2O It is known for its unique structure, which includes a benzoxazole ring substituted with bromine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(6-methyl-1,3-benzoxazol-2-yl)aniline typically involves the bromination of aniline derivatives followed by cyclization to form the benzoxazole ring. One common method includes the following steps:
Bromination: Aniline is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 6 positions.
Cyclization: The brominated aniline is then reacted with a suitable aldehyde or ketone to form the benzoxazole ring through a cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-(6-methyl-1,3-benzoxazol-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions are common, where bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
2,6-Dibromo-4-(6-methyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(6-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the benzoxazole ring play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline
- 2,6-Dibromo-4-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline
Uniqueness
2,6-Dibromo-4-(6-methyl-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern and the presence of both bromine and a benzoxazole ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C14H10Br2N2O |
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Molecular Weight |
382.05 g/mol |
IUPAC Name |
2,6-dibromo-4-(6-methyl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C14H10Br2N2O/c1-7-2-3-11-12(4-7)19-14(18-11)8-5-9(15)13(17)10(16)6-8/h2-6H,17H2,1H3 |
InChI Key |
RDWSWJPOMGPJBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C(=C3)Br)N)Br |
Origin of Product |
United States |
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